

CHM-FUBIATA: A Technical Guide on Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of **CHM-FUBIATA**, a synthetic cannabinoid. The information is intended to support research, analytical method development, and forensic applications.

Core Properties of CHM-FUBIATA

CHM-FUBIATA is an analytical reference standard that is structurally similar to other known synthetic cannabinoids. Its formal name is N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide.

Solubility Data

The solubility of **CHM-FUBIATA** has been determined in several common organic solvents. This information is crucial for the preparation of stock solutions and for designing analytical methodologies. The quantitative solubility data is summarized in the table below.

Solvent	Solubility
DMF (Dimethylformamide)	30 mg/mL
DMSO (Dimethyl sulfoxide)	30 mg/mL
Ethanol	10 mg/mL



Data sourced from Cayman Chemical product information.[1]

Stability Profile

The stability of **CHM-FUBIATA** is a critical parameter for ensuring the accuracy of analytical results and for determining appropriate storage and handling conditions.

Condition	Stability
Storage at -20°C	≥ 4 years

Data sourced from Cayman Chemical product information.[1]

General Considerations for Stability:

While specific data on the degradation of **CHM-FUBIATA** under various conditions is limited, synthetic cannabinoids as a class are known to be susceptible to degradation through several pathways, including exposure to light, heat, and oxidation. It is therefore recommended to store **CHM-FUBIATA** protected from light and at the recommended temperature of -20°C to ensure its integrity over time.

Degradation Pathways

The metabolic degradation of **CHM-FUBIATA** has been studied in vitro. These pathways are important for understanding its pharmacological effects and for identifying metabolites in biological samples.

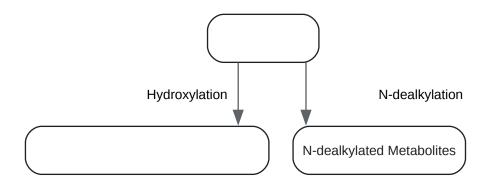
Metabolic Degradation

In vitro studies using human liver microsomes have shown that **CHM-FUBIATA** is metabolized primarily through two pathways:

- Hydroxylation: The addition of a hydroxyl group to the molecule.
- N-dealkylation: The removal of an alkyl group from the nitrogen atom.

The most abundant metabolite identified is CF15, which is hydroxylated at the cyclohexane moiety.





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Metabolic pathway of CHM-FUBIATA.

Experimental Protocols

Detailed analytical methods are essential for the accurate identification and quantification of **CHM-FUBIATA**. The following protocols are based on established forensic laboratory procedures.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilution in methanol.
- Instrument: Agilent 5975 Series GC/MSD System or equivalent.
- Column: Agilent J&W DB-1 (12 m x 200 μm x 0.33 μm) or similar.
- Carrier Gas: Helium with a flow rate of 1.46 mL/min.
- Temperatures:
 - Injection Port: 265 °C
- Injection Parameters: Splitless injection.
- MS Parameters:
 - Mass Scan Range: 40-550 m/z



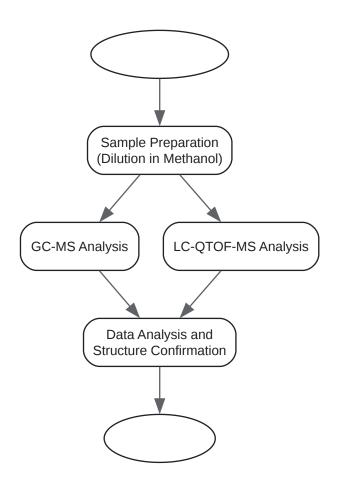
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

- Sample Preparation: Dilution in methanol followed by a 1:100 dilution of the GC-MS sample in the mobile phase.
- Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC, or equivalent.
- Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μm) or similar.
- Mobile Phase:
 - A: Ammonium formate (10 mM, pH 3.0)
 - B: Methanol/acetonitrile (50:50)
- Flow Rate: 0.4 mL/min
- Gradient: Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min.
- · Temperatures:
 - Autosampler: 15 °C
 - Column Oven: 30 °C
 - Source Heater: 600 °C
- Injection Volume: 10 μL
- QTOF Parameters:
 - o TOF MS Scan Range: 100-510 Da
 - Fragmentation: Collision Energy Spread (35±15 eV)
 - MS/MS Scan Range: 50-510 Da



Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of a sample suspected of containing **CHM-FUBIATA**.



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Analytical workflow for CHM-FUBIATA.

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• 1. broughton-group.com [broughton-group.com]



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